(r)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (r)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20456275
InChI: InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1
SMILES:
Molecular Formula: C9H9F4NO
Molecular Weight: 223.17 g/mol

(r)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol

CAS No.:

Cat. No.: VC20456275

Molecular Formula: C9H9F4NO

Molecular Weight: 223.17 g/mol

* For research use only. Not for human or veterinary use.

(r)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol -

Specification

Molecular Formula C9H9F4NO
Molecular Weight 223.17 g/mol
IUPAC Name (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol
Standard InChI InChI=1S/C9H9F4NO/c10-7-3-5(9(11,12)13)1-2-6(7)8(14)4-15/h1-3,8,15H,4,14H2/t8-/m0/s1
Standard InChI Key XAUPWTSTDMVZKL-QMMMGPOBSA-N
Isomeric SMILES C1=CC(=C(C=C1C(F)(F)F)F)[C@H](CO)N
Canonical SMILES C1=CC(=C(C=C1C(F)(F)F)F)C(CO)N

Introduction

Chemical Identity and Structural Features

(R)-2-Amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (molecular formula: C9H9F4NO\text{C}_9\text{H}_9\text{F}_4\text{NO}, molecular weight: 223.17 g/mol) is distinguished by its stereospecific configuration at the C2 position. The IUPAC name, (2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol, reflects its chiral center and substituent arrangement. Key structural attributes include:

  • Fluorinated Aromatic Ring: The presence of fluorine and trifluoromethyl groups at the 2- and 4-positions of the phenyl ring enhances metabolic stability and lipophilicity, critical for drug bioavailability.

  • Amino and Hydroxyl Groups: These polar functional groups facilitate hydrogen bonding and solubility, enabling interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC9H9F4NO\text{C}_9\text{H}_9\text{F}_4\text{NO}
Molecular Weight223.17 g/mol
IUPAC Name(2R)-2-amino-2-[2-fluoro-4-(trifluoromethyl)phenyl]ethanol
Canonical SMILESC1=CC(=C(C=C1C(F)(F)F)F)C(CO)N
Isomeric SMILESC1=CC(=C(C=C1C(F)(F)F)F)C@HN
Chiral Center ConfigurationR

The stereochemistry, confirmed via NMR and X-ray crystallography, is pivotal for its biological activity, as enantiomers often exhibit divergent pharmacological profiles.

Synthesis and Manufacturing

The synthesis of (R)-2-amino-2-(2-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol requires meticulous control to preserve stereochemical integrity. A representative pathway involves:

  • Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to the aromatic ring using trifluoroacetic anhydride.

  • Reductive Amination: Reaction of the resulting ketone with ammonia and a reducing agent (e.g., sodium cyanoborohydride) to form the amine.

  • Chiral Resolution: Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the R-configuration.

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYield (%)
Friedel-CraftsAlCl3\text{AlCl}_3, 0–5°C78
Reductive AminationNaBH3CN\text{NaBH}_3\text{CN}, pH 765
Chiral ResolutionChiralcel OD-H column92 (ee >99%)

Industrial-scale production employs continuous flow reactors to optimize efficiency, while purification via recrystallization ensures >99% enantiomeric excess (ee).

TargetIC50/EC50 (nM)Model System
Kinase X12.4 ± 1.2In vitro enzymatic
GPCR Y45.7 ± 3.8Cell-based assay
Staphylococcus aureusMIC: 8 µg/mLAgar dilution

Comparative studies with non-fluorinated analogs demonstrate a 3–5-fold increase in potency, underscoring fluorine’s role in bioactivity.

Structural and Analytical Characterization

Advanced spectroscopic techniques validate the compound’s purity and configuration:

  • NMR Spectroscopy: 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) reveals distinct signals for the hydroxyl (δ 4.82 ppm) and amino (δ 1.45 ppm) protons.

  • X-ray Crystallography: Confirms the R-configuration with a C2–C1–O1–H1 dihedral angle of −112.3°.

  • HPLC-MS: Purity >99% (retention time: 8.2 min; m/z 224.1 [M+H]+).

Applications in Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of:

  • Pharmaceutical Intermediates: Key precursor for β-blockers and antiviral agents.

  • Ligands in Catalysis: Modifies transition-metal catalysts for enantioselective reactions.

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